6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
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Overview
Description
6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is a heterocyclic compound that features a unique fusion of triazole and thiazole rings.
Mechanism of Action
Target of Action
The primary targets of 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of This compound It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a variety of biochemical pathways, suggesting that the compound may have broad effects on cellular metabolism.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown promising cytotoxic activities against certain cancer cell lines . This suggests that the compound may have potential antitumor effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine are largely due to its ability to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit enzyme inhibitory activities against carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The nature of these interactions is likely due to the compound’s ability to form hydrogen bonds, which allows it to bind to different target receptors .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant cytotoxic activities against certain cancer cells . It can induce apoptosis in cancer cells, arresting the cell cycle at the G2/M phase . It also influences cell function by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression . It exhibits dual enzyme inhibition of PARP-1 and EGFR, which are key targets in cancer therapy . These results agree with molecular docking studies that highlight the binding disposition of the compound inside the PARP-1 and EGFR protein active sites .
Metabolic Pathways
Given its enzyme inhibitory activities, it is likely that the compound interacts with various enzymes and cofactors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzylamine with thiourea and hydrazine hydrate under reflux conditions to form the intermediate, which is then cyclized using a suitable dehydrating agent like phosphorus oxychloride (POCl3) to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 6-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
Uniqueness
Compared to its analogs, 6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.
Properties
IUPAC Name |
6-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4S/c11-7-3-1-6(2-4-7)8-5-16-10-13-9(12)14-15(8)10/h1-5H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADUCHFKYLSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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